molecular formula C12H14Cl2N2O2 B15095287 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone

Cat. No.: B15095287
M. Wt: 289.15 g/mol
InChI Key: YEGXJZKXGWYYGG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a piperazine ring attached to an ethanone moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone typically involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of anhydrous solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone involves its interaction with specific molecular targets within cells. It is known to affect the auxin receptor system in plants, leading to uncontrolled growth and eventual plant death. In biological systems, it can interact with enzymes and proteins, altering their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine substitution .

Uniqueness

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-1-2-11(10(14)7-9)18-8-12(17)16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2

InChI Key

YEGXJZKXGWYYGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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